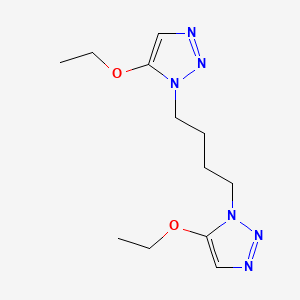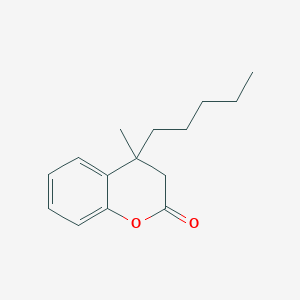mercury CAS No. 90481-79-1](/img/structure/B14358400.png)
[4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-yl](chloro)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-ylmercury is a complex organomercury compound It features a brominated indole core, a methylbenzene sulfonyl group, and a chloromercury moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-ylmercury typically involves multiple steps:
Bromination: The indole core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Sulfonylation: The brominated indole is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to introduce the sulfonyl group.
Mercuration: The final step involves the introduction of the chloromercury moiety. This can be achieved by reacting the sulfonylated brominated indole with mercuric chloride (HgCl2) in a suitable solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures due to the toxicity of mercury compounds.
化学反応の分析
Types of Reactions
4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-ylmercury can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the indole core or the mercury moiety.
Coupling Reactions: The chloromercury group can participate in coupling reactions with other organometallic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
Chemistry
In chemistry, 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-ylmercury is used as a precursor for synthesizing other complex organomercury compounds. It can also serve as a reagent in various organic transformations.
Biology and Medicine
The compound’s unique structure makes it a potential candidate for studying biological interactions involving mercury. It may be used in research focused on understanding the effects of mercury on biological systems or developing mercury-based pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in specific chemical processes. Its reactivity and ability to form stable complexes with other molecules make it valuable for various industrial applications.
作用機序
The mechanism of action of 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-ylmercury involves its interaction with molecular targets through its mercury moiety. The chloromercury group can form strong bonds with sulfur-containing biomolecules, affecting their function. This interaction can disrupt biological processes, making the compound useful for studying mercury toxicity and developing therapeutic agents.
類似化合物との比較
Similar Compounds
- 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrazole
- 4-Bromo-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-3-one
Uniqueness
Compared to similar compounds, 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-ylmercury is unique due to its combination of a brominated indole core, a sulfonyl group, and a chloromercury moiety
特性
CAS番号 |
90481-79-1 |
|---|---|
分子式 |
C15H11BrClHgNO2S |
分子量 |
585.3 g/mol |
IUPAC名 |
[4-bromo-1-(4-methylphenyl)sulfonylindol-3-yl]-chloromercury |
InChI |
InChI=1S/C15H11BrNO2S.ClH.Hg/c1-11-5-7-12(8-6-11)20(18,19)17-10-9-13-14(16)3-2-4-15(13)17;;/h2-8,10H,1H3;1H;/q;;+1/p-1 |
InChIキー |
BOMFJODVLJWTDO-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC=C3Br)[Hg]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



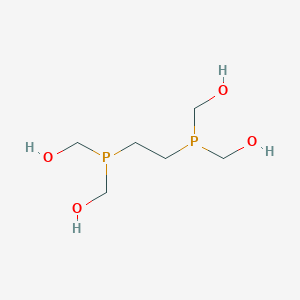
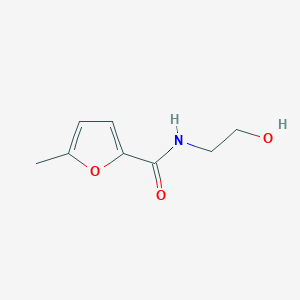
![3,3'-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide]](/img/structure/B14358327.png)

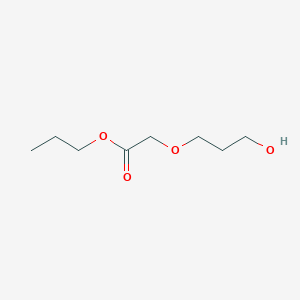
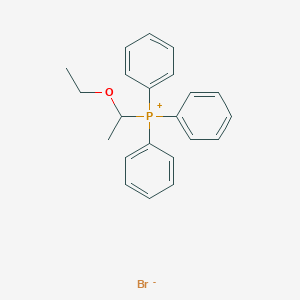
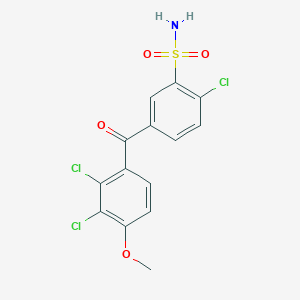
![2-[(Pyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14358361.png)
![Tris[(9-borabicyclo[3.3.1]nonan-9-yl)oxy](oxo)-lambda~5~-phosphane](/img/structure/B14358369.png)
![2-[4-[1-[4-(Carboxymethoxy)-3-methylphenyl]cyclohexyl]-2-methylphenoxy]acetic acid](/img/structure/B14358380.png)
